Diclofenac Dimer Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

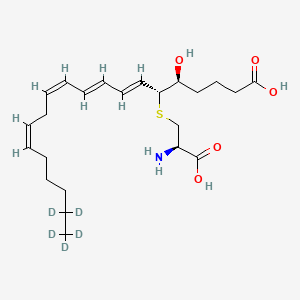

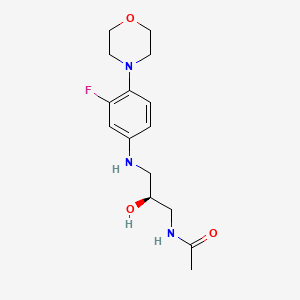

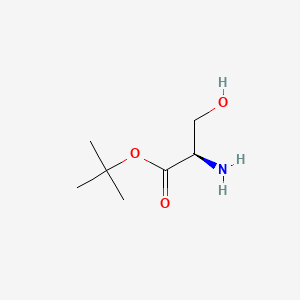

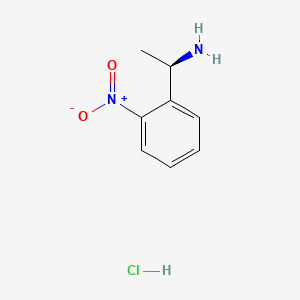

Diclofenac Dimer Impurity is a metabolite of Diclofenac . Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and antipyretic properties . The Dimer Impurity is present in various pharmaceutical dosage forms of Diclofenac .

Molecular Structure Analysis

The molecular formula of this compound is C28H20Cl4N2O4, and its molecular weight is 590.28 . A detailed structural analysis of diclofenac, including the formation of a dimer, has been discussed in a study .科学的研究の応用

Analytical Method Development for Impurity Detection

A novel stability-indicating UPLC method was developed for the determination of diclofenac and its impurities, including a new dimer impurity, in pharmaceutical dosage forms. This method, validated in accordance with ICH guidelines, demonstrated high specificity, precision, and accuracy for detecting diclofenac content and its impurities across several pharmaceutical forms, showcasing the application of analytical chemistry in quality control and formulation analysis (Azougagh et al., 2016).

Environmental Impact Studies

Research on the dimer formation during UV photolysis of diclofenac highlighted the environmental fate of pharmaceutical impurities. It was found that dimers, resulting from the reaction of diclofenac under UV exposure, could have implications for water treatment and environmental safety, emphasizing the need for understanding the stability and transformation products of pharmaceuticals in the environment (Keen et al., 2013).

Degradation Mechanisms and Pathways

The electro-oxidation study of diclofenac in methanol provided insights into the degradation mechanisms of this pharmaceutical, including its dimerization. Understanding the chemical pathways and by-products of such processes is crucial for developing efficient degradation and removal methods for pharmaceuticals in wastewater treatment facilities, thus mitigating their environmental impact (Frański et al., 2016).

Molecular Structure Analysis

The study on topological and electrostatic properties of diclofenac molecule, including the formation of a dimer through COOH homo-synthon, provided valuable information on the interaction capabilities of diclofenac molecules. This research offers insights into the design of new pharmaceuticals and their interaction mechanisms, contributing to the development of more effective drugs with fewer side effects (Devi et al., 2019).

作用機序

Target of Action

Diclofenac Dimer Impurity is a metabolite of Diclofenac , a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class . The primary target of Diclofenac, and by extension its dimer impurity, is the cyclooxygenase (COX) enzyme . Diclofenac inhibits the COX-2 enzyme with greater potency than it does COX-1 . The COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

As a COX inhibitor, this compound likely interacts with the COX enzymes to prevent the synthesis of prostaglandins . This results in a reduction of inflammation and pain signals, providing relief from symptoms associated with conditions like arthritis and osteoarthritis .

Biochemical Pathways

Studies on diclofenac have proposed several reaction pathways including hydroxylation, decarboxylation, dechlorination–cyclization, formylation, dehydrogenation, and dechlorination–hydrogenation . These pathways involve various chemical transformations that could potentially alter the structure and function of the compound.

Pharmacokinetics

Diclofenac itself has been shown to have high inter- and intra-subject variability in its absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound are likely similar to those of Diclofenac, given their structural similarity. By inhibiting the COX enzymes and reducing prostaglandin synthesis, this compound may help alleviate inflammation and pain . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, studies on Diclofenac have shown that its degradation can be affected by factors such as pH, dosage, and the presence of other substances . The degradation of Diclofenac was found to be more efficient under UV light and in the presence of peroxymonosulfate, a strong oxidizing agent . Similar environmental factors may also influence the action, efficacy, and stability of this compound.

生化学分析

Cellular Effects

Diclofenac, the parent compound, is known to have effects on various types of cells and cellular processes . It would be reasonable to hypothesize that Diclofenac Dimer Impurity might have similar or related effects, but this needs to be confirmed by experimental studies.

Molecular Mechanism

Diclofenac, the parent compound, acts as a cyclooxygenase (COX) inhibitor

Metabolic Pathways

Diclofenac, the parent compound, is known to be involved in various metabolic pathways

特性

IUPAC Name |

2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl4N2O4/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(35)36)16-8-10-24(18(12-16)14-26(37)38)34-28-21(31)5-2-6-22(28)32/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUKWWAZUNETL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=C(C=CC=C4Cl)Cl)CC(=O)O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。